molecular formula C27H26N2O3 B11130814 (E)-[2-(4-tert-butylphenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](4-methylphenyl)methanolate

(E)-[2-(4-tert-butylphenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene](4-methylphenyl)methanolate

Cat. No.: B11130814
M. Wt: 426.5 g/mol
InChI Key: PBFONPZZAZUSLC-ZNTNEXAZSA-N
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Description

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrol-2-one core structure This compound is characterized by the presence of multiple functional groups, including a tert-butylphenyl group, a hydroxy group, a methylbenzoyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the tert-butylphenyl, hydroxy, methylbenzoyl, and pyridinyl groups through various chemical reactions. Common reagents and conditions used in these reactions include:

    Aldol Condensation: This reaction is used to form the pyrrol-2-one core by condensing an aldehyde with a ketone in the presence of a base.

    Friedel-Crafts Acylation: This reaction introduces the methylbenzoyl group by reacting an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: This reaction is used to introduce the pyridinyl group by reacting a halogenated pyridine with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and their spatial arrangement

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O3/c1-17-8-10-19(11-9-17)24(30)22-23(18-12-14-20(15-13-18)27(2,3)4)29(26(32)25(22)31)21-7-5-6-16-28-21/h5-16,23,30H,1-4H3/b24-22+

InChI Key

PBFONPZZAZUSLC-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(C)(C)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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